Viscotoxin A3

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S1888344
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Viscotoxin A3

Product Name

Viscotoxin A3
That facilitate its biological activities. It can interact with phospholipid membranes, leading to membrane disruption and cytotoxic effects. The binding of Viscotoxin A3 to negatively charged phospholipids induces conformational changes that result in membrane destabilization, potentially forming pores or channels within the lipid bilayer . Additionally, Viscotoxin A3 has been shown to form complexes with negatively charged DNA, suggesting a role in nucleic acid interactions .

Viscotoxin A3 exhibits significant biological activity, particularly its antimicrobial and cytotoxic properties. It has demonstrated effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and immune modulation. Notably, Viscotoxin A3 enhances natural killer cell-mediated cytotoxicity against tumor cells and possesses immunomodulatory effects on human granulocytes . Its ability to disrupt cellular membranes contributes to its cytotoxicity, making it a compound of interest in cancer research and therapeutic applications.

The synthesis of Viscotoxin A3 can be achieved through various methods, including extraction from Viscum album plant material and recombinant DNA technology. In natural extraction, the compound is isolated from mistletoe leaves using solvent extraction techniques followed by purification processes such as chromatography. Recombinant methods involve cloning the gene encoding Viscotoxin A3 into expression vectors, allowing for the production of the protein in host cells, which can then be purified for further study .

Viscotoxin A3 has potential applications in several fields:

  • Pharmaceuticals: Due to its cytotoxic properties against cancer cells, there is ongoing research into its use as an anticancer agent.
  • Immunotherapy: Its ability to modulate immune responses makes it a candidate for developing immunotherapeutic strategies against tumors.
  • Antimicrobial agents: The antimicrobial properties suggest potential use in treating infections caused by resistant pathogens .

Research has focused on the interactions between Viscotoxin A3 and biological membranes. Studies indicate that Viscotoxin A3 binds preferentially to negatively charged phospholipid membranes, leading to alterations in membrane structure and function. This interaction is characterized by high conformational stability in both solution and membrane-bound states. Furthermore, experiments have shown that Viscotoxin A3 can induce membrane leakage and disruption, highlighting its potential as a bioactive agent capable of targeting cell membranes effectively .

Viscotoxin A3 belongs to a broader family of thionins which exhibit similar structural features and biological activities. Here are some similar compounds:

Compound NameSourceBiological ActivityUnique Features
Viscotoxin BViscum albumLess cytotoxic than Viscotoxin A3Lower potency; structurally similar
K-thioninVarious plantsAntimicrobialFound in multiple plant species
L-thioninVarious plantsAntimicrobialSimilar structure but different activity
α-thioninBarleyAntifungalKnown for antifungal properties

Viscotoxin A3 is unique due to its higher cytotoxicity compared to other viscotoxins and thionins. Its specific interactions with cell membranes and ability to modulate immune responses further distinguish it from related compounds .

The initial membrane interaction of Viscotoxin A3 is fundamentally driven by electrostatic forces between the cationic protein and negatively charged phospholipid head groups. This compound possesses a net positive charge of +6 and an isoelectric point of 9.2, making it the most electrostatically active among the viscotoxin isoforms [1] [3]. The high positive charge density enables selective recognition and binding to anionic membrane components.

Experimental evidence demonstrates that Viscotoxin A3 exhibits high-affinity binding exclusively to membranes containing negatively charged phospholipids, including dimyristoylphosphatidylglycerol, dimyristoylphosphatidylserine, and dimyristoylphosphatidic acid [1] [3]. In contrast, no detectable binding occurs with membranes composed solely of zwitterionic phosphatidylcholine, reinforcing the critical role of electrostatic interactions in the initial recognition process [1]. This selectivity is further supported by binding studies showing that Viscotoxin A3 demonstrates superior membrane affinity compared to the less potent Viscotoxin B, which possesses only a +5 net charge [1] [3].

The binding process involves the positively charged hydrophilic regions of the protein, particularly those localized within the antiparallel alpha-helical domains. These charged residues, including conserved positions at amino acids 23, 28, and 33, establish initial electrostatic contacts with the anionic phospholipid head groups [1]. Two-dimensional infrared correlation spectroscopy reveals that specific protein secondary structure elements, particularly beta-structures and alpha-helical conformations, are directly involved in this binding interaction [1].

Fluorescence anisotropy measurements of tyrosine residues within Viscotoxin A3 demonstrate significant motional restriction upon membrane binding, with anisotropy values increasing from approximately 0.15-0.17 in solution to 0.21-0.23 in the presence of anionic membranes [1]. This restriction indicates stable association between the protein and membrane interface, consistent with strong electrostatic binding.

Induction of Membrane Defects and Destabilization

Following initial electrostatic binding, Viscotoxin A3 induces significant structural perturbations within the membrane bilayer that ultimately lead to membrane destabilization and disruption. The protein employs a complex mechanism that affects multiple aspects of membrane organization, including cooperativity, fluidity, and overall structural integrity [1] [2] [4].

Thermotropic analysis reveals that Viscotoxin A3 significantly reduces the cooperativity of gel-to-liquid crystalline phase transitions in various phospholipid systems. In dimyristoylphosphatidylglycerol membranes, the protein causes a marked decrease in transition cooperativity without shifting the melting temperature, indicating disruption of normal lipid-lipid interactions [1]. For dimyristoylphosphatidylserine membranes, Viscotoxin A3 produces more pronounced effects, greatly reducing transition cooperativity while simultaneously altering the anisotropy behavior of both internal and interfacial membrane probes [1].

The mechanism of membrane destabilization involves the organized assembly of Viscotoxin A3 molecules at the membrane surface, which induces the formation of structural defects within the bilayer [1] [4]. These defects manifest as regions of altered lipid packing and increased membrane permeability. Leakage experiments using encapsulated fluorophores demonstrate that Viscotoxin A3 produces concentration-dependent membrane permeabilization, with complete disruption occurring at protein concentrations of approximately 10 micrometers [2] [5].

Light scattering measurements provide additional evidence for membrane disruption, showing decreased scattering intensity upon Viscotoxin A3 addition, indicative of vesicle destabilization and potential membrane rupture [2]. The extent of membrane disruption is highly dependent on lipid composition, with membranes containing extracted fungal lipids showing greater susceptibility compared to synthetic lipid mixtures [2].

Fluorescence polarization studies using diphenylhexatriene and its charged derivative reveal that Viscotoxin A3 affects membrane organization at multiple depths within the bilayer. The protein increases membrane rigidity at both the hydrophobic core and the interfacial regions, suggesting deep insertion into the membrane structure [1] [2]. This insertion is believed to alter lateral pressure profiles within the membrane, contributing to the observed destabilization effects [2].

The membrane perturbation process follows a concentration-dependent pattern, with lower concentrations producing gradual permeabilization and higher concentrations leading to complete membrane disruption. This biphasic behavior suggests that Viscotoxin A3 can operate through both subtle membrane perturbation and dramatic membrane lysis mechanisms, depending on the local protein concentration [4] [6].

Ion Channel Formation and Pore Dynamics

Viscotoxin A3 demonstrates the remarkable ability to form ion channels within membrane bilayers, representing a distinct mechanism of membrane permeabilization that operates alongside its membrane-disrupting activities. Patch-clamp electrophysiology studies reveal the formation of transient, ion-conducting structures that exhibit characteristic channel-like properties [2] [5].

Channel formation by Viscotoxin A3 requires specific membrane conditions, particularly the presence of a transmembrane potential different from zero. The ion channel activity is predominantly observed when membranes are subjected to positive voltages, suggesting that the channel formation process is voltage-dependent [2] [5]. Once initiated, the channel activity persists across a range of applied voltages, indicating stable pore formation under appropriate conditions.

The electrophysiological recordings demonstrate ion channel activity in the form of discrete, square current pulses characteristic of well-defined conducting states. These channels exhibit significant open-channel rectification, indicating asymmetric ion conduction properties [2] [5]. The channel activity is always preceded by an increase in baseline membrane conductance, suggesting that protein incorporation initially increases overall membrane permeability before discrete channel formation occurs.

Cation-Selective Channel Properties

The ion channels formed by Viscotoxin A3 display moderate selectivity for cations, as determined through reversal potential measurements under asymmetric ionic conditions. Using potassium chloride concentration gradients, the measured reversal potential of +27.6 ± 6 millivolts differs significantly from the theoretical potassium equilibrium potential of +59.2 millivolts [2] [5]. This deviation indicates that while the channels preferentially conduct cations, they are not exclusively selective for any single ion species.

The cation selectivity of Viscotoxin A3 channels aligns with similar properties observed in other thionin family members, suggesting a conserved mechanism of ion channel formation among these plant defense proteins [2] [5]. The moderate selectivity profile enables the channels to disrupt multiple ionic gradients simultaneously, contributing to the overall cytotoxic effect through disruption of cellular ion homeostasis.

Current-voltage relationship analysis reveals that the Viscotoxin A3 channels exhibit voltage-dependent conductance properties, with rectification behavior that varies with applied potential [2] [5]. This voltage dependence may contribute to the observed requirement for membrane potential in channel formation and suggests that the channels possess voltage-sensing capabilities.

Concentration-Dependent Oligomerization

The formation of functional ion channels by Viscotoxin A3 requires oligomerization of individual protein molecules, as single monomers are insufficient to span the membrane bilayer. The two antiparallel alpha-helices that comprise the core structure of Viscotoxin A3 are significantly shorter than typical bilayer thickness, necessitating the assembly of multiple protein units to create transmembrane conducting structures [2] [5].

Evidence for oligomerization comes from the observed lag time between membrane incorporation and channel activity, suggesting a time-dependent assembly process within the bilayer [2] [5]. The protein has been demonstrated to form complexes both in solution and in crystalline forms, supporting the capacity for intermolecular associations that could facilitate membrane-embedded oligomerization [2].

The oligomerization process appears to be concentration-dependent, with higher protein concentrations leading to more rapid assembly and subsequent channel formation. However, excessive protein concentrations ultimately result in membrane disruption rather than stable channel formation, indicating a critical concentration range for optimal channel function [2] [5]. This concentration dependence suggests that Viscotoxin A3 channels form through cooperative protein-protein interactions that are sensitive to local protein density.

The specific molecular interfaces involved in oligomerization remain to be fully characterized, but studies using detergent micelles have revealed potential protein-protein contact sites that could facilitate membrane-embedded assembly [7] [8]. These oligomeric structures likely represent the functional units responsible for ion channel activity, with the assembled complex providing the necessary transmembrane architecture for ion conduction.

Role of Hydrophobic Patches in Membrane Insertion

The amphipathic nature of Viscotoxin A3 structure plays a crucial role in membrane interaction through strategically positioned hydrophobic patches that facilitate membrane insertion following initial electrostatic binding. The protein possesses distinct hydrophobic regions located on the surfaces of the antiparallel alpha-helices, which serve as membrane-inserting domains after the initial electrostatic recognition phase [1] [3] [9].

Structural analysis reveals that Viscotoxin A3 adopts a characteristic gamma-shaped fold, with hydrophobic residues clustering around the outer surfaces of the helical domains while hydrophilic residues are positioned within the groove between the two structural arms [1] [10] [11] [9]. This amphipathic arrangement creates a well-defined hydrophobic patch that can interact favorably with the hydrophobic core of membrane bilayers.

Nuclear magnetic resonance studies in membrane-mimicking environments demonstrate that Viscotoxin A3 binds to detergent micelles through its hydrophobic patch located within the helical hairpin region [7] [8]. The protein maintains its overall structural integrity during membrane association, indicating that hydrophobic insertion occurs without major conformational changes. This structural stability ensures that the protein retains its functional organization while embedded within the membrane environment.

The hydrophobic insertion process follows the initial electrostatic binding and represents the second critical step in membrane interaction. Once the positively charged regions establish contact with anionic phospholipid head groups, the hydrophobic patches can penetrate into the membrane interior, anchoring the protein within the bilayer structure [1] [3]. This insertion process is essential for both membrane destabilization and ion channel formation activities.

Comparative studies with other viscotoxin isoforms reveal that differences in hydrophobic character correlate with membrane-perturbing activity. Viscotoxin A3 demonstrates superior membrane insertion compared to Viscotoxin B, which possesses reduced hydrophobic character and correspondingly lower membrane activity [9]. This relationship emphasizes the critical importance of hydrophobic patches in determining the membrane-active properties of thionin family proteins.

Conformational Stability Under Redox Conditions

Viscotoxin A3 demonstrates remarkable conformational stability that is fundamentally dependent on the integrity of its disulfide bridge network. The protein contains three disulfide bonds formed between cysteine residues, creating a characteristic "concentric motif" that stabilizes the overall molecular architecture [1] [2]. Nuclear magnetic resonance studies conducted at pH 3.6 and 12°C revealed a highly ordered structure with backbone and heavy atom root-mean-square deviations of 0.47 ± 0.11 Å and 0.85 ± 0.13 Å, respectively [1] [3].

The conformational integrity of Viscotoxin A3 under oxidizing conditions maintains the native fold consisting of two alpha-helices connected by a turn and a short antiparallel beta-sheet [1] [3]. Infrared spectroscopy analyses demonstrate that the native protein exhibits an Amide I' band maximum at approximately 1646-1647 cm⁻¹ across a temperature range from 5°C to 60°C, indicating exceptional thermal stability [4] [5]. The bandwidth at half height remains consistently narrow at 36 cm⁻¹ for the native form, reflecting the rigid and compact nature of the properly folded structure [4] [5].

ParameterNative FormReduced FormExperimental Conditions
Backbone RMSD (Å)0.47 ± 0.11Not determinedNMR, pH 3.6, 12°C
Heavy atom RMSD (Å)0.85 ± 0.13Not determinedNMR, pH 3.6, 12°C
Amide I' bandwidth (cm⁻¹)3650D₂O buffer, pH 7.4
Disulfide bridges30Chemical reduction
Structural aggregationMinimalExtensiveMembrane-bound state

Under reducing conditions, when disulfide bonds are chemically broken through treatment with β-mercaptoethanol followed by alkylation with 2-vinyl pyridine, Viscotoxin A3 undergoes significant conformational changes [4] [5]. The reduced form displays increased molecular flexibility, evidenced by a broadening of the Amide I' band to 50 cm⁻¹ compared to 36 cm⁻¹ for the native protein [4] [5]. This 39% increase in bandwidth indicates either the presence of additional conformational states or enhanced dynamic flexibility of the polypeptide backbone [4].

The reduced form also exhibits the appearance of more intense infrared bands at approximately 1611-1612 cm⁻¹, suggesting a loosening of the three-dimensional structure due to the absence of disulfide cross-links [4] [5]. While the reduced protein maintains some secondary structural elements, it demonstrates a propensity for aggregation when bound to phospholipid membranes, characterized by the appearance of sharp infrared bands at 1685 and 1616 cm⁻¹ indicative of extended β-strands with strong intermolecular interactions [4].

Molecular dynamics simulations conducted over 1 nanosecond timeframes using the MM/PBSA methodology revealed that Viscotoxin A3 maintains structural stability with backbone RMSD values ranging from 1.3 to 2.0 Å relative to the starting structure [6]. The simulation results demonstrate that regions most constrained by secondary structure and disulfide bonds exhibit lower RMSD values, with particularly stable regions observed at cysteine residues involved in disulfide bridges (Cys-3, Cys-4, Cys-26, and Cys-40) [6].

Residue-specific stability analyses from molecular dynamics studies categorize amino acids into distinct stability classes: very stable residues with RMSD variations below 0.03 nm include positions 9, 16, 20, 26, and 31, while unstable residues such as Ile34 and Thr39 show RMSD values between 0.12-0.17 nm [7] [8]. These unstable residues are strategically positioned near disulfide bridges and β-strand regions, suggesting their importance in conformational flexibility and potential functional mechanisms [7].

pH-Dependent Structural Modifications

The structural determination of Viscotoxin A3 has been primarily conducted under acidic conditions, with high-resolution nuclear magnetic resonance spectroscopy performed at pH 3.6 [1] [9] [10]. Under these conditions, the protein adopts a stable conformation characterized by well-defined secondary structural elements and precise disulfide bond arrangements [1]. The choice of acidic pH conditions for structural studies appears to enhance the stability and solubility of the protein while maintaining its native fold.

pH ConditionStructural FeaturesExperimental MethodReference Temperature
pH 3.6Native fold, stable conformation¹H NMR spectroscopy12°C (285 K)
pH 7.4Maintained structure, membrane-activeInfrared spectroscopy5-60°C range
pH 8.0Buffer formulation for storageCommercial preparationsStorage conditions

The protein demonstrates remarkable pH stability across physiological ranges, maintaining its structural integrity when examined at pH 7.4 in deuterium oxide buffer systems [4] [5]. Infrared spectroscopic analyses conducted at physiological pH reveal consistent Amide I' band profiles with characteristic component bands at 1687, 1675, 1663, 1654, 1644, 1632, 1621, and 1611 cm⁻¹, corresponding to turns, α-helical structures, β-sheet conformations, and aggregated structures [4].

The secondary structure composition derived from infrared spectroscopy at pH 7.4 indicates approximately 35% random coil/α-helix content (1644 cm⁻¹ band), 18% β-sheet structure (1632 cm⁻¹ band), 15% α-helix (1654 cm⁻¹ band), and 26% turns (combined contributions from 1687, 1675, and 1663 cm⁻¹ bands) [4]. These proportions align closely with nuclear magnetic resonance determinations showing approximately 41% α-helix, 16% β-sheet, and 26% turns [1].

Commercial protein preparations are typically formulated in Tris/PBS-based buffers at pH 8.0 with 6% trehalose as a stabilizing agent [11] [12]. This alkaline pH condition appears compatible with long-term storage while maintaining protein integrity and biological activity. The slightly alkaline environment may help prevent acid-catalyzed hydrolysis reactions while maintaining the ionization states necessary for proper protein folding.

The pH-dependent behavior of Viscotoxin A3 is particularly relevant for its membrane interactions, as the protein carries a net positive charge of +6 with an isoelectric point of 9.2 [4] [13]. This high isoelectric point indicates that the protein remains positively charged across a wide pH range, facilitating electrostatic interactions with negatively charged phospholipid membranes. The maintenance of positive charge characteristics across physiological pH ranges is crucial for the protein's membranotropic activity and biological function.

Aggregation Behavior in Membrane-Mimetic Systems

Viscotoxin A3 exhibits distinctly different aggregation behaviors depending on its redox state and membrane environment. In the native state with intact disulfide bonds, the protein demonstrates minimal aggregation tendencies in solution and maintains structural integrity when bound to membrane surfaces [4] [5]. However, the aggregation propensity changes dramatically under specific conditions, particularly following disulfide bond reduction or in the presence of membrane-mimetic systems.

The native form of Viscotoxin A3 shows high conformational stability in both aqueous solution and membrane-bound states [4] [5]. When interacting with model membranes composed of negatively charged phospholipids such as dimyristoylphosphatidic acid (DMPA), dimyristoylphosphatidylglycerol (DMPG), or dimyristoylphosphatidylserine (DMPS), the protein maintains its structural characteristics without undergoing significant aggregation [4]. Infrared spectroscopy reveals that the Amide I' band profile remains largely unchanged between solution and membrane-bound states, indicating preservation of secondary structure upon membrane association [4].

Membrane SystemNative Protein BehaviorReduced Protein BehaviorAggregation Markers
DMPA (anionic)Stable binding, no aggregationExtensive aggregation1685, 1616 cm⁻¹ bands
DMPG (anionic)Stable binding, no aggregationExtensive aggregationβ-strand interactions
DMPS (anionic)Stable binding, no aggregationExtensive aggregationLoss of activity
DMPC (zwitterionic)Negligible bindingMinimal interactionNo aggregation

The reduced form of Viscotoxin A3, where disulfide bonds have been chemically broken, displays markedly different aggregation characteristics [4] [5]. While the reduced protein maintains some binding affinity for negatively charged membranes, it undergoes extensive aggregation characterized by the formation of extended β-strand structures with strong intermolecular interactions. This aggregation is readily detectable through infrared spectroscopy by the appearance of sharp bands at 1685 and 1616 cm⁻¹, which are diagnostic markers for aggregated protein conformations [4].

The aggregation of reduced Viscotoxin A3 in membrane environments appears to be driven by the loss of conformational constraints normally imposed by disulfide cross-links. Without these stabilizing bonds, the protein adopts more flexible conformations that facilitate intermolecular associations through backbone hydrogen bonding patterns characteristic of amyloid-like structures [4]. Importantly, this aggregation correlates with a complete loss of membrane-disruptive activity, as reduced proteins show significantly diminished ability to induce vesicle leakage compared to their native counterparts [4].

Fluorescence anisotropy measurements provide additional insights into the aggregation behavior of Viscotoxin A3 in membrane-mimetic systems [4]. The tyrosine residues of native Viscotoxin A3 show increased anisotropy values from approximately 0.15-0.17 in solution to 0.21-0.23 when bound to DMPA-containing vesicles, indicating motional restriction consistent with membrane surface association rather than aggregation [4]. This contrasts with the behavior expected for protein aggregates, where tyrosine residues would be buried in protein-protein interfaces.

Studies using sodium dodecylsulfate (SDS) micelles as membrane-mimetic systems reveal that Viscotoxin A3 can undergo oligomerization under specific conditions [14] [15]. Nuclear magnetic resonance spectroscopy in SDS micelles demonstrates that while the basic helical hairpin and β-sheet structure remains stable, the protein molecules can associate through detergent-mediated interfaces without direct protein-protein contacts [14]. This oligomerization behavior is distinct from the aggregation observed with reduced proteins and may represent a functionally relevant assembly state.

The concentration-dependent aggregation behavior of Viscotoxin A3 in membrane environments suggests multiple mechanisms of membrane interaction [14] [16]. At low concentrations, individual protein molecules bind to membrane surfaces through electrostatic and hydrophobic interactions. As protein concentration increases, surface saturation leads to more complex interactions that may involve the formation of membrane-spanning complexes or toroidal pore structures [14]. This concentration-dependent behavior aligns with proposed mechanisms involving either "carpet" models at high concentrations or "toroidal pore" formation at intermediate concentrations [14].

Sequence

KSCCPNTTGRNIYNACRLTGAPRPTCAKLSGCKIISGSTCPSDYPK

Dates

Last modified: 07-21-2023

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